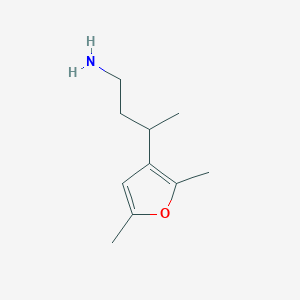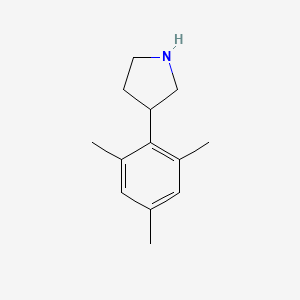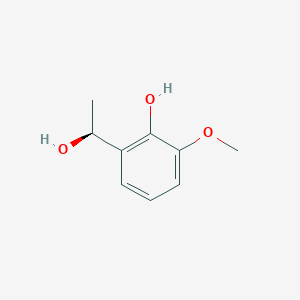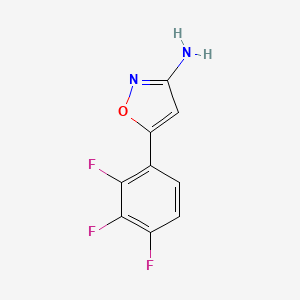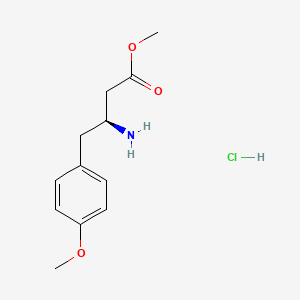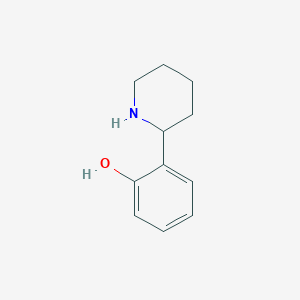![molecular formula C9H14ClN B13600899 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride CAS No. 2792217-27-5](/img/structure/B13600899.png)
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(prop-2-yn-1-yl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves the N-alkylation of azaspiro compounds with propargyl bromide. This reaction is carried out in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions. The reaction mixture is stirred vigorously at room temperature, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-2-propynyl butylcarbamate: Another compound with a prop-2-yn-1-yl group, used as a biocide.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound used in Sonogashira cross-coupling reactions.
Uniqueness
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure and the presence of the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2792217-27-5 |
|---|---|
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H |
Clé InChI |
AVHHFBWUSJNGRZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CNC12CCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


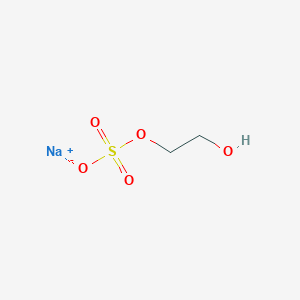
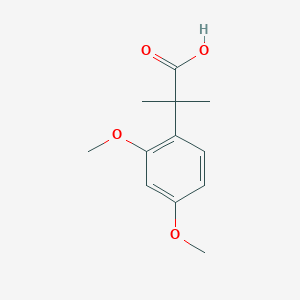

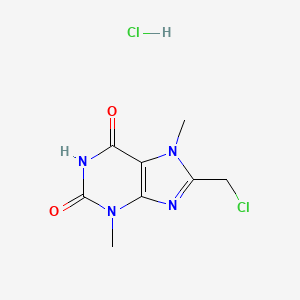
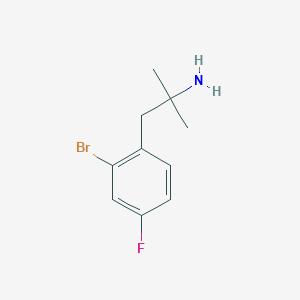
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
